molecular formula C19H26ClNO3 B13347347 Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride

Cat. No.: B13347347
M. Wt: 351.9 g/mol
InChI Key: KTIFVQAMQGQTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate hydrochloride is a complex organic compound belonging to the bicyclo[331]nonane family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . These reactions result in the formation of 6- and 6,8-substituted derivatives of the target compound. The stereochemistry of these reactions is crucial, and various methods have been developed to control the stereochemical outcome .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carbonyl compounds, while substitution reactions produce various substituted derivatives.

Scientific Research Applications

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride stands out due to its specific functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H25NO3.ClH/c1-3-23-17(22)19-11-7-10-18(2,16(19)21)13-20(14-19)12-15-8-5-4-6-9-15;/h4-6,8-9H,3,7,10-14H2,1-2H3;1H

InChI Key

KTIFVQAMQGQTIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.